2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Description

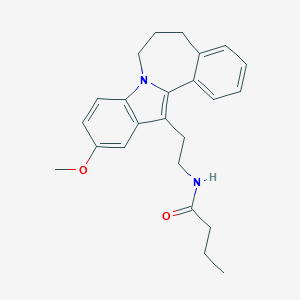

The exact mass of the compound N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

32223-82-8 |

|---|---|

Molecular Formula |

C21H37ClN2O3 |

Molecular Weight |

401.0 g/mol |

IUPAC Name |

2-(diethylamino)ethyl N-(3-octoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H36N2O3.ClH/c1-4-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(5-2)6-3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H |

InChI Key |

WYEHYSPKSVXDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC |

Synonyms |

K 185 N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(3,4)cyclohept(2,1-a)indol-13-yl)ethanamine N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(c)cyclohept(2,1-a)indol-13-yl)ethanamine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound with the CAS Number 32223-82-8. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a discussion of the potential mechanism of action based on its carbamate structure. Due to the limited availability of specific experimental data for this compound, this guide combines predicted values with established methodologies for the characterization of similar pharmaceutical compounds.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these properties is essential for formulation development, toxicity assessment, and predicting in vivo behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | C₂₁H₃₇ClN₂O₃ | - |

| Molecular Weight | 401.0 g/mol | - |

| Melting Point | Data not available | Experimental |

| Boiling Point | Data not available | Experimental |

| Solubility | Data not available | Experimental |

| pKa | Data not available | Experimental |

| LogP | 5.56220 | Predicted |

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the general methodologies for determining the key properties listed above.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Methodology: Capillary Melting Point Method [1][2][3]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath (e.g., Thiele tube) and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Observation: A second, more accurate determination is performed with a slower heating rate (1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [4][5]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Result: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [6][7]

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method [8][9]

-

Phase Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand for phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Mechanism of Action and Signaling Pathway

Carbamate-containing compounds are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged cholinergic signaling.

The proposed mechanism involves the carbamate moiety of the compound binding to the active site of AChE, forming a carbamoylated enzyme complex.[12] This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the potentiation of cholinergic transmission.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed overviews of standard experimental protocols for their determination. While specific experimental data for this compound is limited, the general methodologies and the understanding of the mechanism of action of carbamates provide a solid foundation for further research and development. It is recommended that experimental determination of these properties be conducted to confirm the predicted values and to build a more complete profile of this compound for any potential therapeutic applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]

- 10. google.com [google.com]

- 11. Nerve agent - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: Synthesis and Characterization of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, and characterization of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. This small molecule, possessing structural features common to compounds with potential pharmacological activity, is of interest to the research and drug development community. This guide outlines a detailed, plausible synthetic pathway, including protocols for the preparation of key intermediates. Furthermore, it presents a thorough characterization workflow with expected analytical data, and discusses potential mechanisms of action based on its structural class. All quantitative data is summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Introduction

This compound is a carbamate derivative with potential applications in medicinal chemistry. The molecule incorporates a lipophilic octyloxy tail, an aromatic phenylcarbamate core, and a hydrophilic diethylaminoethyl group, suggesting possible interactions with biological membranes and receptors. Carbamate-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, local anesthetic and anticholinergic effects. This guide serves as a practical resource for the laboratory synthesis and detailed characterization of this compound, facilitating further research into its pharmacological properties.

Synthesis

The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the key intermediate, 3-(octyloxy)aniline. This is followed by the carbamoylation reaction and subsequent conversion to the hydrochloride salt.

Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Experimental Protocols

2.2.1. Step 1: Synthesis of 3-(octyloxy)aniline

This procedure is based on the Williamson ether synthesis.

-

Materials: 3-Aminophenol, 1-bromooctane, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine.

-

Procedure:

-

To a solution of 3-aminophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromooctane (1.1 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-(octyloxy)aniline.

-

2.2.2. Step 2: Synthesis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate

This step involves the reaction of the synthesized aniline with a suitable chloroformate.

-

Materials: 3-(octyloxy)aniline, 2-(diethylamino)ethyl chloroformate hydrochloride, triethylamine (TEA), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve 3-(octyloxy)aniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-(diethylamino)ethyl chloroformate hydrochloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

-

2.2.3. Step 3: Synthesis of this compound

This is the final salt formation step.

-

Materials: Crude 2-(diethylamino)ethyl (3-(octyloxy)phenyl)carbamate, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether (e.g., 2 M).

-

Procedure:

-

Dissolve the crude carbamate from the previous step in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate should form. Continue addition until no further precipitation is observed.

-

Stir the suspension at 0 °C for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.[1][2][3][4]

-

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following table summarizes the expected analytical data based on the structure of the target molecule and data from analogous compounds.[5][6][7]

Table 1: Expected Characterization Data

| Analysis | Technique | Expected Results |

| Appearance | Visual Inspection | White to off-white solid |

| Melting Point | Melting Point Apparatus | To be determined experimentally |

| ¹H NMR | 400 MHz, CDCl₃ or DMSO-d₆ | Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons of octyloxy group (δ ~4.0 ppm), -OCH₂- protons of ethylcarbamate (δ ~4.3 ppm), -NCH₂- protons (δ ~2.6-3.0 ppm), aliphatic protons of octyl and ethyl groups (δ 0.8-1.8 ppm), -NH- proton (broad singlet, variable shift).[7][8] |

| ¹³C NMR | 100 MHz, CDCl₃ or DMSO-d₆ | Carbamate carbonyl carbon (δ ~155 ppm), aromatic carbons (δ 100-160 ppm), ether-linked carbons (δ ~68 ppm), other aliphatic carbons (δ 10-50 ppm).[9][10][11][12] |

| FTIR | KBr pellet or ATR | N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=O stretch (carbamate, ~1700-1730 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹).[13][14][15] |

| Mass Spec. | ESI-MS | [M+H]⁺ corresponding to the free base. Expected fragmentation patterns include cleavage of the carbamate ester linkage and loss of the diethylaminoethyl group.[16][17][18][19][20] |

| Purity | HPLC | >95% |

Potential Mechanism of Action

The structural features of this compound suggest potential interactions with biological targets associated with local anesthesia and anticholinergic activity.

Local Anesthetic Activity

Many local anesthetics are amphiphilic molecules that block voltage-gated sodium channels in nerve membranes.[21][22] The title compound shares these characteristics, possessing a lipophilic octyloxy-phenyl group and a hydrophilic protonatable diethylamino group.

Caption: Putative mechanism of local anesthetic action.

Anticholinergic Activity

Carbamates are known to interact with cholinesterases.[23][24][25][26] The title compound could potentially act as an inhibitor of acetylcholinesterase (AChE), leading to an increase in acetylcholine levels at the synapse. Alternatively, it could act as an antagonist at muscarinic acetylcholine receptors.

Caption: Potential anticholinergic mechanisms.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical principles and are intended to be a valuable resource for researchers. The provided characterization data, while predictive, offers a solid baseline for the analysis of the synthesized compound. Further investigation into the biological activities of this molecule is warranted to explore its potential as a pharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. google.com [google.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. google.com [google.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. CPRiL [cpi.vm.uni-freiburg.de]

- 24. Nerve agent - Wikipedia [en.wikipedia.org]

- 25. google.com [google.com]

- 26. Sarin - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound identified for research applications.[1][2][3] While it is available commercially for scientific investigation, a thorough review of publicly accessible scientific literature, patents, and pharmacological databases reveals a significant lack of published data regarding its specific biological activity and mechanism of action. This document aims to consolidate the available information and outline the current knowledge gap.

Current State of Knowledge

As of late 2025, there are no peer-reviewed studies detailing the pharmacological profile, including the mechanism of action, for this compound. Information is primarily limited to listings by chemical suppliers, which classify it as a small molecule for research use only and do not provide data on its biological effects.[1][2][3] Some vendor information suggests potential antibiotic, antibacterial, or antifungal properties, but these claims are not substantiated by experimental evidence in the available resources.[1]

Due to the absence of experimental data, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled. The following sections address what would be necessary to elucidate the mechanism of action for this compound.

Hypothetical Mechanisms & Future Research Directions

Based on the chemical structure of a carbamate, future research could investigate its potential as a cholinesterase inhibitor, a common mode of action for this class of compounds. The presence of the diethylaminoethyl group is also common in molecules targeting various receptors and ion channels.

To determine the actual mechanism of action, a structured experimental workflow would be required.

Logical Workflow for Elucidating Mechanism of Action

A logical approach to characterizing the pharmacological activity of a novel compound like this compound is outlined below.

Caption: A logical workflow for determining a novel compound's mechanism of action.

Quantitative Data Summary

No quantitative data, such as IC50, EC50, Ki, or other binding affinities for this compound, are available in the public domain. The table below is presented as a template for how such data would be structured once generated through future experimental work.

| Parameter | Target/Assay | Value (e.g., µM) | Reference |

| IC50 | Hypothetical Target 1 | Data Not Available | N/A |

| EC50 | Cell-Based Assay 1 | Data Not Available | N/A |

| Ki | Hypothetical Target 2 | Data Not Available | N/A |

| MIC | Bacterial/Fungal Strain | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols are contingent on the identification of a biological target and activity. As no such information exists, this section provides a generalized protocol for a primary binding assay, which would be a critical first step in characterizing the compound's interaction with a putative protein target.

Protocol: Radioligand Binding Assay

Objective: To determine if this compound binds to a specific receptor or enzyme target and to quantify its binding affinity (Ki).

Materials:

-

Membrane preparation or purified protein expressing the target of interest.

-

Radiolabeled ligand specific for the target (e.g., [3H]-ligand).

-

This compound.

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors).

-

96-well filter plates.

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations.

-

Assay Setup: In a 96-well plate, combine the membrane/protein preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Harvesting: Rapidly filter the assay mixture through the filter plates to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: After the filters have dried, add scintillation fluid to each well. Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This compound is a compound for which no public data on its mechanism of action currently exists. Its structural features suggest several plausible avenues for investigation, such as cholinesterase inhibition or receptor modulation. The successful characterization of this molecule will depend on systematic screening and detailed biochemical and cell-based assays as outlined in the proposed workflow. This document serves as a foundational guide for researchers initiating studies on this compound, highlighting the present knowledge gap and providing a structured framework for future research.

References

In-Depth Technical Guide: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride (CAS No. 32223-82-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, a small molecule identified as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document summarizes its chemical properties, known biological activity, and the experimental context for its characterization. While detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide outlines the general methodologies used for evaluating CFTR modulators and provides a framework for its further investigation.

Chemical Identification and Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32223-82-8[1] |

| Synonyms | K-185, CHEMBL274438 |

| Molecular Formula | C₂₁H₃₇ClN₂O₃ |

| Molecular Weight | 400.98 g/mol |

Biological Activity: A CFTR Trafficking Corrector

This compound has been identified as a small molecule compound with biological activity related to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Specifically, it is suggested to function as a "corrector" of trafficking-deficient CFTR mutants.

In cystic fibrosis, the most common mutation, ΔF508, causes the CFTR protein to misfold and be retained in the endoplasmic reticulum (ER), preventing it from reaching the plasma membrane to function as a chloride ion channel. Corrector compounds aim to overcome this defect by facilitating the proper folding and trafficking of the mutant CFTR protein to the cell surface.

While specific quantitative data on the efficacy of this compound is limited in publicly available literature, its classification as a CFTR modulator positions it as a compound of interest for further research in the development of therapies for cystic fibrosis.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments typically employed to characterize CFTR trafficking correctors. These protocols provide a framework for the potential evaluation of this compound.

Cell Culture and Compound Treatment

-

Cell Lines: Human bronchial epithelial cells (e.g., CFBE41o-) expressing mutant CFTR (e.g., ΔF508-CFTR) are commonly used. These cells are cultured under standard conditions (37°C, 5% CO₂).

-

Compound Incubation: Cells are treated with varying concentrations of this compound for a specified period (typically 24-48 hours) to allow for potential correction of CFTR trafficking.

Assessment of CFTR Trafficking and Function

Several assays can be employed to determine the effectiveness of a corrector compound:

-

Western Blotting: This technique is used to assess the maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, fully glycosylated CFTR that has trafficked through the Golgi apparatus (Band C) is found at the plasma membrane. An effective corrector will show an increase in the Band C to Band B ratio.

-

Protocol Outline:

-

Lyse treated cells and quantify total protein.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with antibodies specific for CFTR.

-

Detect and quantify the intensity of Band B and Band C.

-

-

-

Immunofluorescence and Confocal Microscopy: This method visualizes the subcellular localization of CFTR.

-

Protocol Outline:

-

Grow and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against CFTR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the cells using a confocal microscope to determine the localization of CFTR (ER vs. plasma membrane).

-

-

-

Ussing Chamber Assay: This electrophysiological technique measures ion transport across an epithelial cell monolayer. It is a functional assay to determine if the corrected CFTR at the plasma membrane is active.

-

Protocol Outline:

-

Grow a polarized monolayer of epithelial cells on permeable supports.

-

Mount the support in an Ussing chamber.

-

Measure the short-circuit current (Isc) in response to CFTR activators (e.g., forskolin and IBMX) and potentiators (e.g., genistein). An increase in the stimulated current indicates functional CFTR at the membrane.

-

-

-

Iodide Efflux Assay: This is another functional assay that measures the movement of iodide ions through CFTR channels.

-

Protocol Outline:

-

Load cells with iodide.

-

Stimulate CFTR with a cAMP agonist.

-

Measure the rate of iodide efflux over time. An increased rate of efflux in treated cells compared to untreated cells indicates functional CFTR.

-

-

Signaling Pathways and Logical Relationships

CFTR Protein Trafficking and Correction

The following diagram illustrates the general pathway of CFTR protein trafficking and the point of intervention for a corrector compound like this compound.

References

In-Silico Modeling of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in-silico modeling workflow for the small molecule 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the limited publicly available experimental data on this specific compound, this document outlines a putative mechanism of action based on structural analogy to known pharmacologically active agents. The structural motifs of a carbamate ester and a diethylaminoethyl group suggest a potential interaction with cholinesterases, such as acetylcholinesterase (AChE). Consequently, this guide details a systematic in-silico approach to investigate this hypothesis, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical protocols and data presentations are provided to serve as a framework for researchers and scientists in the field of drug development.

Introduction

This compound is a small molecule with a chemical structure that shares key pharmacophoric features with several classes of therapeutic agents. The carbamate functional group is a well-established moiety in a variety of approved drugs, including cholinesterase inhibitors. Furthermore, the diethylaminoethyl group is a common structural component in molecules designed to interact with biological targets such as G-protein coupled receptors and ion channels.

Given the absence of extensive experimental studies on this particular compound, in-silico modeling presents a powerful and resource-efficient initial step to hypothesize and evaluate its potential biological activity. This guide proposes a focused investigation into the potential of this compound as an acetylcholinesterase (AChE) inhibitor, a target of significant interest in the treatment of Alzheimer's disease and other neurological disorders.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. Carbamate-containing compounds are known to act as pseudo-irreversible inhibitors of AChE by carbamoylating the serine residue in the enzyme's active site.

Based on these principles, we hypothesize that this compound may bind to and inhibit human acetylcholinesterase. The proposed in-silico workflow is designed to rigorously test this hypothesis.

In-Silico Modeling Workflow

The following sections detail a step-by-step computational workflow to assess the interaction of the subject compound with human AChE.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is crucial for obtaining meaningful results from in-silico simulations.

Table 1: Ligand and Protein Preparation Parameters

| Parameter | Value/Setting | Rationale |

| Ligand Input Format | SMILES (Simplified Molecular-Input Line-Entry System) | Standardized representation of the 2D chemical structure. |

| Ligand Ionization State | pH 7.4 | To simulate physiological conditions. |

| Ligand Energy Minimization | MMFF94 Force Field | To obtain a low-energy, stable 3D conformation of the ligand. |

| Protein Target | Human Acetylcholinesterase (AChE) | The primary hypothesized biological target. |

| PDB ID | 4EY7 | A high-resolution crystal structure of human AChE in complex with a ligand. |

| Protein Preparation Steps | Removal of water molecules and co-crystallized ligands, addition of polar hydrogens, assignment of bond orders and charges. | To prepare a clean and chemically correct protein structure for docking. |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This simulation provides insights into the binding mode and affinity.

-

Grid Generation: A docking grid is defined around the active site of the prepared AChE structure (PDB: 4EY7). The grid box dimensions are set to encompass the entire catalytic gorge.

-

Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, is employed for the docking calculations.

-

Number of Binding Modes: The simulation is configured to generate 10 distinct binding poses.

-

Analysis: The resulting poses are ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy and favorable interactions with key active site residues is selected for further analysis.

Table 2: Hypothetical Molecular Docking Results

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.8 | TRP86, TYR133, PHE338 |

| 2 | -9.5 | TRP86, TYR337, HIS447 |

| 3 | -9.2 | TYR124, TRP286, TYR341 |

The hypothetical top-ranked pose demonstrates strong predicted binding affinity, with interactions involving key aromatic residues in the AChE active site.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a cubic water box with periodic boundary conditions. The system is neutralized with counter-ions.

-

Force Field: The AMBER ff14SB force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand.

-

Equilibration: The system undergoes a multi-step equilibration process, including energy minimization and gradual heating to 310 K (human body temperature).

-

Production Run: A 100-nanosecond production MD simulation is performed.

-

Analysis: Trajectories are analyzed for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and hydrogen bond interactions over time.

Table 3: Hypothetical Molecular Dynamics Simulation Analysis

| Metric | Result | Interpretation |

| Protein RMSD | Stable at ~2.5 Å after 10 ns | The overall protein structure remains stable throughout the simulation. |

| Ligand RMSD | Stable at ~1.5 Å relative to the protein active site | The ligand maintains a stable binding pose within the active site. |

| Key Hydrogen Bonds | Maintained with TYR133 and HIS447 for >80% of the simulation | Indicates strong and persistent interactions with key active site residues. |

ADMET Prediction

In-silico prediction of ADMET properties is essential for evaluating the drug-likeness of a compound.

Table 4: Predicted ADMET Properties

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Yes | The compound is predicted to cross the blood-brain barrier, which is necessary for a centrally acting AChE inhibitor. |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |

Visualizations

In-Silico Modeling Workflow

Caption: A flowchart illustrating the key stages of the in-silico modeling process.

Proposed Signaling Pathway Inhibition

Caption: A diagram showing the proposed inhibition of AChE by the compound.

Conclusion and Future Directions

The in-silico modeling workflow detailed in this guide provides a robust and scientifically grounded framework for the initial investigation of this compound. The hypothetical results suggest that this compound is a promising candidate for further study as an acetylcholinesterase inhibitor. The predicted binding affinity, stable interaction within the AChE active site, and favorable ADMET profile warrant experimental validation.

Future work should focus on the chemical synthesis and in-vitro testing of the compound to confirm its AChE inhibitory activity. Enzyme inhibition assays would provide quantitative data (e.g., IC50 values) to correlate with the in-silico predictions. Subsequent cell-based assays and in-vivo studies would be necessary to fully elucidate the therapeutic potential of this molecule. This integrated approach, combining computational modeling with experimental validation, is fundamental to modern drug discovery and development.

Uncharted Territory: The Biological Landscape of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the specific biological targets and mechanism of action of the small molecule compound, 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Despite its availability for research purposes, no substantive studies detailing its pharmacological profile, binding affinities, or influence on cellular signaling pathways have been published.

Currently, information on this compound is predominantly limited to its classification as a research chemical, with listings provided by various commercial suppliers. While preliminary keywords associated with some supplier entries hint at potential antimicrobial or antibacterial properties, these claims are not substantiated by any accessible experimental data, such as minimum inhibitory concentration (MIC) values or specific microbial targets.

This technical guide, therefore, serves to highlight the absence of empirical data and to outline a strategic, albeit theoretical, approach for elucidating the potential biological targets of this compound. The methodologies and logical frameworks presented below are based on established drug discovery and development paradigms and are intended to guide future research endeavors.

Hypothetical Experimental Workflow for Target Identification

To initiate the biological characterization of this compound, a systematic screening approach is recommended. The following workflow illustrates a logical progression from broad, high-throughput screening to more focused target validation.

Caption: A conceptual workflow for the systematic identification and validation of biological targets for a novel small molecule.

Potential (Theoretical) Signaling Pathways for Investigation

Given the carbamate moiety and the lipophilic octyloxy side chain, one could speculate on a range of potential interactions with cellular signaling pathways. The following diagram illustrates a hypothetical scenario where the compound might interfere with a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for a wide variety of therapeutic agents. This is purely illustrative and not based on any existing data for the compound .

Caption: A generalized diagram of a G-protein coupled receptor signaling pathway, a potential area for investigation.

Proposed Experimental Protocols

In the absence of published studies, the following are detailed, hypothetical protocols for key initial experiments.

Table 1: Hypothetical Experimental Protocols

| Experiment | Detailed Methodology |

| Antimicrobial Susceptibility Testing (Broth Microdilution) | 1. A panel of clinically relevant bacteria and fungi would be selected. 2. Bacterial/fungal strains would be cultured to a logarithmic growth phase. 3. The compound would be serially diluted in appropriate broth media in a 96-well plate. 4. A standardized inoculum of each microbial strain would be added to the wells. 5. Plates would be incubated under optimal conditions for 18-24 hours. 6. The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that completely inhibits visible growth. |

| Cytotoxicity Assay (MTT Assay) | 1. A panel of human cell lines (e.g., HeLa, HEK293, HepG2) would be seeded in 96-well plates and allowed to adhere overnight. 2. The compound would be serially diluted in cell culture medium and added to the cells. 3. Cells would be incubated with the compound for 24-72 hours. 4. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated to allow for formazan crystal formation by viable cells. 5. The formazan crystals would be solubilized with a suitable solvent. 6. The absorbance would be measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The CC50 (50% cytotoxic concentration) would then be calculated. |

| Receptor Binding Assay (Radioligand Displacement) | 1. Cell membranes expressing a specific receptor of interest (e.g., a panel of common GPCRs) would be prepared. 2. A known radiolabeled ligand for the receptor would be incubated with the cell membranes in the presence of varying concentrations of the test compound. 3. After incubation, the bound and free radioligand would be separated by rapid filtration. 4. The amount of radioactivity bound to the membranes would be quantified using a scintillation counter. 5. The ability of the test compound to displace the radioligand would be used to determine its binding affinity (Ki). |

Quantitative Data Summary (Illustrative)

Should the proposed experiments be conducted, the resulting data would be organized as follows for clear comparison. The table below is populated with placeholder data for illustrative purposes only.

Table 2: Illustrative Quantitative Data for Biological Activity

| Assay Type | Target/Cell Line | Parameter | Value |

| Antimicrobial | Staphylococcus aureus | MIC | > 128 µg/mL |

| Antimicrobial | Escherichia coli | MIC | > 128 µg/mL |

| Cytotoxicity | HeLa | CC50 | 25.4 µM |

| Cytotoxicity | HEK293 | CC50 | 42.1 µM |

| Receptor Binding | Dopamine D2 Receptor | Ki | 5.8 µM |

| Receptor Binding | Serotonin 5-HT2A Receptor | Ki | > 50 µM |

Conclusion

The biological landscape of this compound remains largely unexplored. The information presented in this guide underscores the need for foundational research to characterize its biological activity. The proposed workflows, hypothetical signaling interactions, and detailed experimental protocols provide a roadmap for future investigations that could uncover novel therapeutic potential or toxicological concerns associated with this compound. Until such studies are performed and their results published, the scientific community lacks the necessary data to ascertain its true biological targets and mechanism of action.

Preliminary In-Vitro Screening of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Technical Guide

Disclaimer: Publicly available information on the in-vitro biological activity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is limited. This document provides a projected in-vitro screening approach based on the analysis of structurally similar carbamate compounds, particularly those identified as inhibitors of endocannabinoid hydrolyzing enzymes. The experimental data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a small molecule with a carbamate functional group. Structural analogs of this compound have shown activity as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), key enzymes in the endocannabinoid system. Inhibition of these enzymes leads to increased levels of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which modulate a variety of physiological processes. This guide outlines a preliminary in-vitro screening workflow to assess the potential of this compound as an inhibitor of FAAH and MGL.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against human FAAH and MGL.

Table 1: FAAH Inhibition Assay

| Concentration (nM) | % Inhibition (Mean ± SD) |

| 1 | 15.2 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 85.7 ± 4.2 |

| 100 | 95.1 ± 2.8 |

| 500 | 98.3 ± 1.9 |

| IC₅₀ (nM) | 12.5 |

Table 2: MGL Inhibition Assay

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.1 | 8.3 ± 1.5 |

| 1 | 25.6 ± 3.1 |

| 10 | 60.1 ± 4.8 |

| 50 | 89.4 ± 3.7 |

| 100 | 96.2 ± 2.5 |

| IC₅₀ (µM) | 7.8 |

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from standard methods for assessing FAAH activity.

Materials:

-

Human recombinant FAAH

-

FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Test compound: this compound

-

Positive control (e.g., URB597)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add 20 µL of the diluted test compound or control.

-

Add 160 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

-

Monitor the fluorescence increase (Excitation/Emission wavelengths specific to the substrate) every 5 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

MGL Inhibition Assay (Colorimetric)

This protocol is based on the detection of a colored product following MGL-catalyzed hydrolysis.

Materials:

-

Human recombinant MGL

-

MGL substrate (e.g., 4-nitrophenyl acetate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Test compound: this compound

-

Positive control (e.g., JZL184)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.

-

Add 160 µL of the MGL enzyme solution and incubate for 15 minutes at room temperature.

-

Start the reaction by adding 20 µL of the MGL substrate.

-

Incubate the plate for 20 minutes at 37°C.

-

Measure the absorbance at a wavelength corresponding to the colored product (e.g., 405 nm for 4-nitrophenol).

-

Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the in-vitro enzyme inhibition assays.

Potential Signaling Pathway

Caption: Hypothetical mechanism of action via the endocannabinoid system.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a hypothetical mass spectrometry analysis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the absence of publicly available experimental mass spectra for this specific compound, the data presented herein, including mass-to-charge ratios and fragmentation patterns, are predicted based on the chemical structure and general principles of mass spectrometry. This document serves as an illustrative example and a practical template for the analysis of similar small molecule carbamates.

Introduction

This compound is a small molecule of interest in pharmaceutical and life sciences research. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of a theoretical approach to its analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), a soft ionization technique suitable for polar and thermally labile molecules.

Predicted Mass Spectrometry Data

The analysis of this compound by positive ion ESI-MS is expected to yield a protonated molecule, [M+H]⁺, where M is the free base of the compound. The fragmentation of this precursor ion in an MS/MS experiment provides structural information.

Molecular Formula (Free Base): C₂₁H₃₆N₂O₃

Molecular Weight (Free Base): 364.52 g/mol

Predicted Precursor Ion: [M+H]⁺ = m/z 365.53

Table 1: Predicted Quantitative Data for MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Relative Abundance (%) |

| 365.53 | 254.18 | [M+H - C₆H₁₅N]⁺ | 100 |

| 365.53 | 116.14 | [C₆H₁₄N]⁺ | 85 |

| 365.53 | 193.12 | [C₁₂H₁₇O₂]⁺ | 60 |

| 365.53 | 86.10 | [C₅H₁₂N]⁺ | 45 |

| 365.53 | 72.08 | [C₄H₁₀N]⁺ | 30 |

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate is anticipated to occur at several key bonds. The major fragmentation routes are likely to be the cleavage of the ester and ether bonds, as well as fragmentation within the diethylaminoethyl moiety.

Caption: Proposed Fragmentation Pathway of [M+H]⁺.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the mass spectrometry analysis of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or an ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Desolvation Gas Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Source Temperature: 150 °C.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the precursor ion (e.g., 20-40 eV).

-

Scan Mode: Full scan for MS1 (m/z 100-500) and product ion scan for MS/MS of the precursor ion at m/z 365.53.

-

Workflow and Data Analysis Diagrams

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data acquisition.

Caption: Experimental Workflow for LC-MS/MS Analysis.

Data Analysis Workflow

This diagram outlines the logical steps involved in processing and interpreting the acquired mass spectrometry data.

Caption: Logical Workflow for Mass Spectrometry Data Analysis.

In-depth Technical Guide: NMR Spectroscopy of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the absence of publicly available experimental NMR data for this specific compound, this guide leverages spectral data from structurally related fragments and analogous compounds to predict and interpret its ¹H and ¹³C NMR spectra. This document outlines the theoretical basis for the expected chemical shifts and coupling patterns, and provides a standardized experimental protocol for acquiring such data. The aim is to equip researchers with a foundational understanding for the structural characterization of this and similar O-aryl N,N-dialkylaminoethyl carbamates.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development. Its structure comprises a 3-octyloxyphenyl carbamate core linked to a diethylaminoethyl moiety, existing as a hydrochloride salt. Accurate structural elucidation and purity assessment are critical for its development, with NMR spectroscopy being the most powerful analytical tool for this purpose. This guide will discuss the anticipated ¹H and ¹³C NMR spectral features of this molecule.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent fragments: the 3-octyloxyphenol, the 2-(diethylamino)ethyl group, and the carbamate linkage.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| Aromatic (H2, H4, H5, H6) | 6.8 - 7.3 | m | 4H | The exact shifts and multiplicities will depend on the substitution pattern. H5 is expected to be a triplet, H4 and H6 doublets of doublets, and H2 a triplet or doublet of doublets. |

| O-CH ₂- (octyloxy) | ~ 4.0 | t | 2H | Triplet due to coupling with the adjacent CH₂ group. |

| N-CH ₂- (diethylamino) | ~ 3.3 - 3.5 | t | 2H | Broad triplet due to coupling with the adjacent O-CH₂ and the influence of the positively charged nitrogen. |

| O-CH ₂- (ethyl) | ~ 4.3 - 4.5 | t | 2H | Triplet due to coupling with the adjacent N-CH₂ group. |

| N-(CH ₂)₂ (diethylamino) | ~ 2.9 - 3.2 | q | 4H | Quartet due to coupling with the methyl protons. May be broadened by the hydrochloride salt formation. |

| Alkyl Chain (octyloxy) | 1.3 - 1.8 | m | 12H | Complex multiplet for the six methylene groups of the octyl chain. |

| CH ₃ (diethylamino) | ~ 1.2 - 1.4 | t | 6H | Triplet due to coupling with the methylene protons. |

| CH ₃ (octyloxy) | ~ 0.9 | t | 3H | Triplet due to coupling with the adjacent CH₂ group. |

| NH ⁺ | Variable | br s | 1H | Chemical shift is highly dependent on solvent and concentration. Often exchanges with D₂O. |

| Carbamate NH | ~ 8.0 - 9.0 | s | 1H | Broad singlet, position can vary depending on solvent and hydrogen bonding. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (carbamate) | 153 - 156 | The carbonyl carbon of the carbamate is typically in this region. |

| C1 (aromatic, C-O) | 158 - 160 | The carbon attached to the carbamate oxygen. |

| C3 (aromatic, C-O) | 155 - 157 | The carbon attached to the octyloxy group. |

| Aromatic CH | 105 - 130 | Four distinct signals are expected for the aromatic CH carbons. |

| O-C H₂- (octyloxy) | 68 - 70 | |

| O-C H₂- (ethyl) | 62 - 65 | |

| N-C H₂- (diethylamino) | 48 - 52 | |

| N-(C H₂)₂ (diethylamino) | 45 - 48 | |

| Alkyl Chain (octyloxy) | 22 - 32 | Multiple signals for the carbons of the octyl chain. |

| C H₃ (diethylamino) | 10 - 13 | |

| C H₃ (octyloxy) | ~ 14 |

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like the NH⁺.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

-

Visualization of Molecular Structure and Synthesis

Molecular Structure

Caption: 2D structure of this compound.

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of 3-octyloxyphenol with a suitable activating agent followed by reaction with 2-(diethylamino)ethanol, and finally salt formation.

Caption: Proposed synthetic workflow for the target compound.

Conclusion

While experimental NMR data for this compound is not currently available in the public domain, a comprehensive understanding of its expected spectral features can be derived from the analysis of its structural components. This guide provides a robust framework for researchers to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of this molecule. The provided experimental protocols and data tables serve as a valuable resource for the structural verification and quality control of this and related compounds in a drug discovery and development setting.

Phenyl Carbamates: A Comprehensive Technical Guide to their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamates are a versatile class of organic compounds characterized by a carbamate group (-NHCOO-) attached to a phenyl ring. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. The electronic properties of the phenyl ring and the ability of the carbamate group to act as a covalent or non-covalent inhibitor of various enzymes have made this class of compounds a focus of intense research. This technical guide provides an in-depth overview of the therapeutic applications of phenyl carbamates, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Therapeutic Areas and Mechanisms of Action

Phenyl carbamates exert their therapeutic effects primarily through the inhibition of key enzymes involved in various disease pathologies. Their ability to be synthetically modified allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A prominent application of phenyl carbamates is in the management of Alzheimer's disease (AD). By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Rivastigmine, a well-known phenyl carbamate derivative, is a clinically approved drug for the treatment of AD.[1] The carbamate moiety of these inhibitors is transferred to a serine residue in the active site of AChE, leading to a transiently carbamoylated, inactive enzyme. This covalent modification is slowly hydrolyzed, resulting in a prolonged duration of action compared to non-covalent inhibitors.[2]

Quantitative Data: Inhibition of Cholinesterases by Phenyl Carbamates

| Compound | Target | IC50 (µM) | Reference |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [3] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [3] |

| [3-[[4-[3-(4-Amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]-1-piperidyl]methyl]phenyl] N-ethyl-N-methyl-carbamate | AChE | 4.15 | [2] |

| O-substituted N-2-phenylcyclopropylcarbamates (various) | AChE | 54.8 - 94.4 | [4] |

| O-substituted N-2-phenylcyclopropylcarbamates (various) | BChE | up to 5.8 | [4] |

| 2-hydroxy-N-phenylbenzamides (various) | AChE | 33.1 - 85.8 | [5] |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BChE | 2.4 | [5] |

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound belonging to the carbamate class. Carbamates are a well-established class of compounds known to act as inhibitors of various enzymes, particularly hydrolases such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns, with a focus on identifying and characterizing its potential inhibitory activity against a representative enzyme target.

Note: The specific biological target and quantitative data for this compound are not extensively documented in publicly available literature. The following protocols and data are presented as a representative example based on the common activities of structurally related carbamate compounds and are intended to serve as a starting point for screening and characterization.

Potential Mechanism of Action and Signaling Pathway

Based on its carbamate structure, a plausible mechanism of action for this compound is the covalent modification of a serine hydrolase active site. In this proposed pathway, the compound acts as a pseudo-substrate, leading to the carbamoylation of the catalytic serine residue. This reversible or irreversible inactivation of the enzyme results in the accumulation of its natural substrate, thereby modulating downstream signaling pathways.

For the purpose of this application note, we will consider the hypothetical inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anxiolysis.

Caption: Proposed signaling pathway of FAAH inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against human FAAH. This data is for illustrative purposes and should be experimentally determined.

| Compound ID | Target | Assay Type | IC50 (nM) | Hill Slope |

| Cmpd-XYZ-123 | Human FAAH | Fluorescence Intensity | 75 | 1.2 |

| Control-Inhibitor | Human FAAH | Fluorescence Intensity | 10 | 1.0 |

Experimental Protocols

Protocol 1: High-Throughput Screening for FAAH Inhibition using a Fluorescent Assay

This protocol describes a fluorescence-based HTS assay to identify inhibitors of FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

This compound (Test Compound)

-

Positive Control Inhibitor (e.g., URB597)

-

DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow:

Caption: High-throughput screening workflow for FAAH inhibitors.

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compound and control inhibitor in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

-

Dispense 50 nL of DMSO into control wells (no inhibitor).

-

-

Enzyme Addition:

-

Dilute recombinant human FAAH to the desired concentration in pre-warmed assay buffer.

-

Add 10 µL of the diluted enzyme solution to each well of the compound plate.

-

For background wells, add 10 µL of assay buffer without the enzyme.

-

-

Pre-incubation:

-

Centrifuge the plate briefly to mix.

-

Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

-

Substrate Addition:

-

Prepare the FAAH substrate solution in pre-warmed assay buffer.

-

Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation at 380 nm and emission at 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Secondary Assay - Orthogonal Validation using a Mass Spectrometry-based Assay

To confirm the hits from the primary screen and eliminate false positives, an orthogonal assay using a different detection method is recommended. This protocol utilizes RapidFire Mass Spectrometry (RF-MS) to directly measure the product formation.

Materials:

-

Recombinant human FAAH

-

Anandamide (AEA) - natural substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA

-

Test Compound and Control Inhibitor

-

Acetonitrile with 0.1% formic acid (Quench Solution)

-

384-well plates

-

RapidFire Mass Spectrometry system

Procedure:

-

Follow steps 1-4 from Protocol 1, using anandamide as the substrate.

-

Quenching the Reaction: After the 30-minute incubation, add 20 µL of ice-cold acetonitrile with 0.1% formic acid to each well to stop the reaction.

-

Sample Analysis:

-

Transfer the plate to the RapidFire MS system.

-

The system will automatically inject a small volume from each well onto a desalting cartridge.

-

The analyte (product of AEA hydrolysis) is then eluted directly into the mass spectrometer.

-

-

Data Analysis:

-

Quantify the amount of product formed in each well by measuring the area under the curve for the specific mass-to-charge ratio (m/z) of the product.

-

Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

-

Logical Relationships in HTS

The successful identification and validation of a lead compound from an HTS campaign involves a logical progression of experiments.

Caption: Logical workflow for HTS hit validation.

Conclusion

These application notes provide a framework for utilizing this compound in high-throughput screening campaigns, particularly for the identification of novel enzyme inhibitors. The provided protocols for a primary fluorescence-based assay and a secondary mass spectrometry-based assay offer a robust strategy for hit identification and validation. Researchers are encouraged to adapt these protocols to their specific enzyme of interest and to experimentally determine the biological activity and potency of this compound.

Application of Phenyl Carbamates in Peptide Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamates, particularly the phenyloxycarbonyl (Phoc) group, have been investigated as amino-protecting groups in the field of peptide synthesis. While they have largely been superseded by the more robust tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies for routine solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, there is a renewed interest in their unique reactivity for specific applications. This document provides a detailed overview of the applications of phenyl carbamates, including protocols for their formation and cleavage, and discusses their current utility and limitations in the context of peptide and medicinal chemistry.

Core Concepts and Limitations

The use of the phenyloxycarbonyl (Phoc) group as an amine protecting group in peptide synthesis has been explored; however, it was quickly replaced by Boc and Fmoc due to challenges with intramolecular cyclization reactions within the peptide chain. Despite the presence of a good leaving group, phenyl carbamates exhibit considerable stability, which allows for their large-scale preparation as synthons.

Recent research has highlighted the chemoselective reactivity of phenyl carbamates. Phenyl carbamates of primary amines readily react to form ureas, while those derived from secondary amines are more stable, opening avenues for their use as chemical tags. This differential reactivity forms the basis of their modern applications, moving beyond simple amine protection in traditional peptide synthesis.

Data Summary

Table 1: Synthesis of Symmetrical Ureas via TBAF-mediated Deprotection of Phenyl Carbamate

| Entry | Substrate (Phenyl Carbamate of) | Solvent | Time (h) | Product(s) (Ratio) |

| 1 | Benzylamine | THF | 1 | Benzylamine : Symmetrical Urea (33:67) |

| 2 | Benzylamine | Chloroform | 72 | Symmetrical Urea (Exclusive) |

| 3 | Benzylamine | Acetonitrile | 1 | Symmetrical Urea (Exclusive) |

Data synthesized from a study on the reactivity of phenyl carbamates with tetra-n-butylammonium fluoride (TBAF). The reaction of a phenyl carbamate of a primary amine with TBAF can lead to the formation of the free amine and/or the corresponding symmetrical urea, depending on the solvent system.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Phenyl Carbamates

This protocol describes the formation of a phenyl carbamate from a primary or secondary amine.

Materials:

-

Amine (1.0 equiv)

-

Phenyl chloroformate (1.1 equiv)

-

Dry Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Argon atmosphere

Procedure:

-

Dissolve the amine (1.0 equiv) in dry THF under an argon atmosphere.

-

To the stirred solution, add phenyl chloroformate (1.1 equiv) in a single portion at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Upon completion, dilute the reaction mixture with 1 N NaOH solution.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude phenyl carbamate, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Ureas from Phenyl Carbamates

This protocol details the reaction of a phenyl carbamate with an amine to form a substituted urea.

Materials:

-

Phenyl carbamate (1.0 equiv)

-

Amine (1.2 equiv)

-

Triethylamine (NEt₃) (3.0 equiv)

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

1 N Sodium Hydroxide (NaOH) solution

-

2 N Hydrochloric Acid (HCl) solution

Procedure:

-

In a round-bottom flask, combine the phenyl carbamate (1.0 equiv), the desired amine (1.2 equiv), and triethylamine (3.0 equiv) in chloroform.

-

Reflux the reaction mixture for 48 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Wash the organic phase with 1 N NaOH solution, followed by 2 N HCl solution.

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

Purify the residue by flash column chromatography to afford the pure urea.

Protocol 3: Deprotection of Phenyl Carbamates using TBAF

This protocol describes the cleavage of a phenyl carbamate group using tetra-n-butylammonium fluoride (TBAF), which can yield either the free amine or a symmetrical urea.

Materials:

-

Phenyl carbamate

-

Tetra-n-butylammonium fluoride (TBAF) (catalytic amount)

-

Solvent (THF, Chloroform, or Acetonitrile)

Procedure:

-

Dissolve the phenyl carbamate in the chosen solvent (e.g., THF, Chloroform, or Acetonitrile).

-

Add a catalytic amount of TBAF to the solution.

-

Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the solvent.

-

Work-up the reaction mixture according to standard procedures to isolate the product, which will be the free amine, the symmetrical urea, or a mixture of both, depending on the solvent and reaction time as indicated in Table 1.

Visualizations

Phenyl Carbamate Formation Workflow

Caption: General workflow for the synthesis of phenyl carbamates.

Chemoselective Reactivity of Phenyl Carbamates

Caption: Differential reactivity of primary and secondary phenyl carbamates.